molecular formula C9H11FN2O3S B12929955 tert-Butyl (4-fluoro-5-formylthiazol-2-yl)carbamate

tert-Butyl (4-fluoro-5-formylthiazol-2-yl)carbamate

Cat. No.: B12929955
M. Wt: 246.26 g/mol
InChI Key: KZENAOCEZDOWHQ-UHFFFAOYSA-N
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Description

tert-Butyl (4-fluoro-5-formylthiazol-2-yl)carbamate is an organic compound with the molecular formula C9H11FN2O3S It is a derivative of carbamic acid and contains a thiazole ring substituted with a fluoro and formyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-fluoro-5-formylthiazol-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 4-fluoro-5-formylthiazole. The reaction is carried out under mild conditions, often using a base such as sodium hydride or potassium carbonate to deprotonate the carbamate, facilitating its nucleophilic attack on the thiazole derivative. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-fluoro-5-formylthiazol-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl (4-fluoro-5-formylthiazol-2-yl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly as a building block for novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (4-fluoro-5-formylthiazol-2-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes or receptors, depending on its structural features. The fluoro and formyl groups play a crucial role in its binding affinity and specificity towards the target molecules. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (4-fluoro-5-formylthiazol-2-yl)carbamate is unique due to the presence of both fluoro and formyl groups on the thiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The fluoro group enhances its stability and lipophilicity, while the formyl group provides a reactive site for further chemical modifications.

Biological Activity

tert-Butyl (4-fluoro-5-formylthiazol-2-yl)carbamate is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and research findings.

Chemical Structure and Properties

Molecular Formula: C9H11FN2O3S
Molecular Weight: 246.26 g/mol
IUPAC Name: tert-butyl N-(4-fluoro-5-formyl-1,3-thiazol-2-yl)carbamate
Canonical SMILES: CC(C)(C)OC(=O)NC1=NC(=C(S1)C=O)F

The compound features a thiazole ring with a fluorine atom and a formyl group, contributing to its reactivity and biological interactions. The tert-butyl group enhances lipophilicity, which may influence its absorption and distribution in biological systems.

Biological Activity

Research indicates that this compound exhibits significant antimicrobial activity , particularly against various strains of bacteria. Its derivatives have shown potential as therapeutic agents due to their ability to target specific biological pathways.

Antimicrobial Properties

The compound has been tested against both Gram-positive and Gram-negative bacteria. Notably, it demonstrates high efficacy against drug-resistant strains such as:

  • Staphylococcus aureus (MRSA)
  • Enterococcus faecium (VREfm)

Studies have reported minimum inhibitory concentrations (MICs) as low as 0.78 μg/mL, comparable to established antibiotics like vancomycin and linezolid . The mechanism of action appears to involve disruption of bacterial membrane integrity, leading to cell death.

The biological activity of this compound can be attributed to its interaction with bacterial enzymes and receptors. The presence of the fluoro and formyl groups enhances binding affinity to specific molecular targets, potentially inhibiting key metabolic pathways in bacteria. This interaction may include:

  • Inhibition of enzyme activity: The compound may act as a competitive inhibitor for enzymes involved in bacterial cell wall synthesis.
  • Disruption of cellular processes: It may interfere with protein synthesis or other critical metabolic functions within the bacterial cell.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

  • Antibacterial Activity Study:
    • Objective: To evaluate the efficacy against resistant bacterial strains.
    • Findings: Showed potent antibacterial activity with minimal cytotoxicity towards mammalian cells .
  • Mechanistic Study:
    • Objective: To elucidate the mechanism behind the observed antimicrobial effects.
    • Findings: Indicated that the compound causes depolarization of the bacterial cytoplasmic membrane, suggesting a mechanism involving membrane disruption.
  • Comparative Analysis:
    • A comparative study with structurally similar compounds revealed that modifications in halogen substituents significantly affected antimicrobial potency, underscoring the importance of structural configuration in biological activity.

Comparative Table of Related Compounds

Compound NameStructural FeaturesUnique Aspects
tert-butyl (4-chloro-5-formylthiazol-2-yl)carbamateChlorine instead of fluorineDifferent halogen may alter biological activity
tert-butyl (5-formylthiazol-2-yl)(methyl)carbamateMethyl group instead of tert-butylMay exhibit different solubility and reactivity
tert-butyl (2-bromothiazol-5-yl)carbamateBromine substitutionPotentially different antimicrobial properties

Properties

Molecular Formula

C9H11FN2O3S

Molecular Weight

246.26 g/mol

IUPAC Name

tert-butyl N-(4-fluoro-5-formyl-1,3-thiazol-2-yl)carbamate

InChI

InChI=1S/C9H11FN2O3S/c1-9(2,3)15-8(14)12-7-11-6(10)5(4-13)16-7/h4H,1-3H3,(H,11,12,14)

InChI Key

KZENAOCEZDOWHQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=C(S1)C=O)F

Origin of Product

United States

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